Gentamicin C2a

Beschreibung

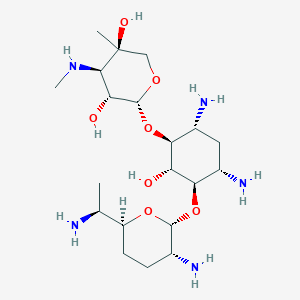

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFIWSHGXVLULG-BSBKYKEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208485 | |

| Record name | Gentamicin C2a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59751-72-3 | |

| Record name | Gentamicin C2a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTAMICIN C2A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Modification of Gentamicin C2a

Microbial Origin and Fermentation Processes

Gentamicin (B1671437) is primarily produced by the fermentation of Micromonospora species, notably Micromonospora purpurea and Micromonospora echinospora. msk.or.krsigmaaldrich.com These bacteria are the natural sources of the gentamicin complex. Fermentation processes involve cultivating these microorganisms under controlled conditions to optimize antibiotic production. Factors such as the composition of the fermentation medium, including carbon and nitrogen sources, pH, and oxygen levels, significantly influence the yield and composition of the gentamicin complex. msk.or.krresearchgate.net For instance, potato starch and soybean meal have been identified as effective carbon and nitrogen sources, respectively, for gentamicin fermentation by M. purpurea. msk.or.kr Cobalt ions have also been shown to stimulate gentamicin production. msk.or.kr Optimizing these variables through strain improvement and systematic process optimization can lead to increased gentamicin productivity. msk.or.kr

Genetic and Enzymatic Pathways for Gentamicin Biosynthesis

The biosynthesis of gentamicin involves a series of enzymatic reactions encoded by genes typically found in a biosynthetic gene cluster within the Micromonospora genome. The pathway proceeds through the formation of a pseudotrisaccharide scaffold, which then undergoes several modifications including amination, methylation, epimerization, and deoxygenation to yield the various components of the gentamicin C complex, including gentamicin C2a. biorxiv.orgnih.gov

The biosynthesis begins with the formation of the 2-deoxystreptamine (B1221613) (2-DOS) core structure. This is followed by glycosylation steps that build the pseudotrisaccharide scaffold. GenM1, the first glycosyltransferase in the gentamicin gene cluster, transfers UDP-N-acetylglucosamine to the C-4 position of 2-DOS, forming paromamine (B1213074). nih.gov GenM2, the second glycosyltransferase, then glycosylates paromamine at the C-6 position with UDP-xylose, resulting in the formation of the initial pseudotrisaccharide scaffold, gentamicin A2. nih.gov

Methylation plays a crucial role in generating the structural diversity observed in the gentamicin C complex. Several methyltransferases are involved, each with specific target sites. GenN is an S-adenosylmethionine (SAM)-dependent N-methyltransferase that catalyzes the methylation of the amino group at the C-3'' position of galactosamine, leading to the formation of gentamicin A from gentamicin A2. nih.govnih.govpnas.orgnih.gov GenD1 is a cobalamin- and radical SAM-dependent methyltransferase responsible for C-methylation at the C-4'' position, converting gentamicin A to gentamicin X2, a key branch point intermediate in the pathway. nih.govnih.govpnas.orgnih.gov GenK is another cobalamin- and radical SAM-dependent methyltransferase that catalyzes the C-6' methylation of gentamicin X2, initiating the pathway branch that leads to gentamicin components C2a, C2, and C1 via the intermediate G418. biorxiv.orgnih.govpnas.orgmdpi.compnas.orgbiorxiv.orgfrontiersin.org GenL is an N-methyltransferase responsible for the terminal 6'-N-methylation step, converting gentamicin C1a to C2b and gentamicin C2 to C1. biorxiv.orgpnas.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Notably, GenL is encoded by a gene located remotely from the main gentamicin biosynthetic gene cluster. pnas.orgresearchgate.net The specificities of these methyltransferases contribute significantly to the final composition of the gentamicin complex. researchgate.netnih.gov

Gentamicin C2a and gentamicin C2 are epimers, differing in the stereochemistry of the methyl group attached to C-6'. researchgate.netresearchgate.netacs.org The enzyme GenB2 is responsible for the epimerization of gentamicin C2a to gentamicin C2. biorxiv.orgresearchgate.netresearchgate.netacs.orgnih.gov GenB2 is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes this stereochemical conversion. researchgate.netacs.org It can also catalyze the epimerization of the intermediate JI-20Ba to JI-20Bb. researchgate.netnih.gov The structural and functional basis of GenB2's isomerase activity has been investigated, revealing a mechanism distinct from other PLP-dependent epimerases. researchgate.netacs.org

Several dehydrogenases and transaminases are involved in the modification of the pseudotrisaccharide scaffold. GenQ is a dehydrogenase involved in the oxidation at the C-6' position. nih.govmdpi.comresearchgate.net GenB1 is a transaminase that, along with GenQ, converts the alcohol at C-6' of gentamicin X2 and G418 to an amine, producing the branched intermediates JI-20A and JI-20Ba, respectively. biorxiv.orgnih.govmdpi.comnih.govresearchgate.net GenP is a phosphotransferase that catalyzes the phosphorylation of JI-20A and JI-20Ba at the C-3' position, a step preceding dideoxygenation. mdpi.comresearchgate.netresearchgate.netresearchgate.netacs.org GenB3 and GenB4 are two additional PLP-dependent aminotransferases that, in concert with GenP, are responsible for the 3',4'-dideoxygenation of phosphorylated intermediates, leading to the formation of gentamicin C1a and C2a from JI-20A and JI-20Ba, respectively. biorxiv.orgresearchgate.netresearchgate.netresearchgate.netacs.org GenB3 and GenB4 exhibit activities beyond typical transamination, playing a role in the elimination of water and phosphate (B84403) and double bond migration during the dideoxygenation process. acs.org

Here is a summary of some key enzymes and their roles:

| Enzyme | Role in Gentamicin Biosynthesis | Substrates Involved (Examples) |

| GenM1 | Glycosyltransferase; adds UDP-GlcNAc to 2-DOS. | 2-DOS, UDP-N-acetylglucosamine |

| GenM2 | Glycosyltransferase; adds UDP-xylose to paromamine. | Paromamine, UDP-xylose |

| GenN | N-methyltransferase; methylates C-3'' amino group. | Gentamicin A2 |

| GenD1 | C-methyltransferase; methylates C-4''. | Gentamicin A |

| GenK | C-methyltransferase; methylates C-6'. | Gentamicin X2 |

| GenL | N-methyltransferase; methylates 6'-N. | Gentamicin C1a, Gentamicin C2 |

| GenQ | Dehydrogenase; involved in C-6' oxidation. | Gentamicin X2, G418 |

| GenB1 | Transaminase; converts C-6' alcohol to amine. | Gentamicin X2, G418 |

| GenP | Phosphotransferase; phosphorylates C-3'. | JI-20A, JI-20Ba |

| GenB2 | Epimerase; interconverts gentamicin C2a and C2 at C-6'. | Gentamicin C2a, Gentamicin C2, JI-20Ba |

| GenB3 | Aminotransferase/involved in dideoxygenation; acts with GenP and GenB4. | Phosphorylated JI-20A, JI-20Ba |

| GenB4 | Aminotransferase/involved in dideoxygenation; acts with GenP and GenB3; double bond migration. | Phosphorylated JI-20A, JI-20Ba |

Epimerization and Stereochemical Control in C2a Formation (e.g., GenB2 and C-6' epimerization of C2a to C2)

Metabolic Engineering and Glycodiversification Strategies for Novel Gentamicin Analogs

Metabolic engineering and glycodiversification strategies offer approaches to manipulate the gentamicin biosynthetic pathway to improve yields of specific components like gentamicin C2a or to create novel gentamicin analogs. By targeting specific genes encoding biosynthetic enzymes, researchers can alter the metabolic flux and product profile. For example, knocking out the genK gene in M. echinospora has been shown to eliminate the production of gentamicin components derived from the GenK pathway (including C2a, C2, and C1) and increase the production of components from the other branch (C1a and C2b). biorxiv.orgresearchgate.netresearchgate.net Similarly, inactivating genL can lead to the exclusive production of gentamicin C1a by preventing its methylation to C2b and the methylation of C2 to C1. mdpi.comresearchgate.net

Glycodiversification involves modifying the sugar moieties of aminoglycosides. Swapping glycosyltransferases from different aminoglycoside biosynthetic pathways can lead to the creation of hybrid antibiotics with altered structures and potentially improved properties. biorxiv.orgnih.govbiorxiv.orgresearchgate.netnih.gov This approach has been explored to generate novel "genkamicins" by swapping genM2 with kanE from the kanamycin (B1662678) biosynthetic pathway in M. echinospora. nih.govbiorxiv.orgnih.gov Such strategies can lead to the production of novel aminoglycoside derivatives with potentially improved activity or reduced toxicity. nih.govresearchgate.net

In vivo Glycosyltransferase Swapping

In vivo glycosyltransferase swapping is a metabolic engineering strategy used to create hybrid aminoglycoside antibiotics by exchanging glycosyltransferases from different biosynthetic pathways. This approach has been explored to generate novel "genkamicins" (GKs) by combining the biosynthetic machinery of gentamicins and kanamycins in a gentamicin-producing strain. The strategy involves swapping a glycosyltransferase in the gentamicin pathway, such as GenM2, with its counterpart from the kanamycin biosynthesis pathway, like KanE biorxiv.orgnih.govresearchgate.net. This allows for the attachment of different sugar moieties to the aminoglycoside scaffold, leading to the production of hybrid structures.

In the context of gentamicin C2a, this technique can indirectly impact its production by altering the metabolic flux through the biosynthetic pathway. By introducing glycosyltransferases that lead to the formation of different pseudotrisaccharide scaffolds, the availability of precursors for the gentamicin C complex, including the branch leading to gentamicin C2a, can be affected biorxiv.org. For example, swapping GenM2 with KanE resulted in the production of GK-C2a, a hybrid compound with structural features of both gentamicin and kanamycin biorxiv.orgbiorxiv.org. This demonstrates the potential of glycosyltransferase swapping to diversify the structural landscape of aminoglycosides and generate analogs with potentially altered biological properties, such as reduced toxicity while retaining antimicrobial activity biorxiv.orgbiorxiv.org.

Targeted Over-accumulation of Specific Congeners through Metabolic Engineering

Metabolic engineering approaches are employed to manipulate bacterial biosynthetic pathways to enhance the production of specific desired compounds, such as gentamicin C2a. This involves rational genetic modifications to redirect metabolic flux and prevent the formation of unwanted byproducts. For the gentamicin complex, which is a mixture of several congeners (C1, C1a, C2, C2a, C2b), targeted over-accumulation of individual components like C2a is valuable for research and potential therapeutic applications pnas.org.

Strategies for targeted over-accumulation can involve the deletion or overexpression of specific genes encoding enzymes in the biosynthetic pathway. For instance, the enzymes GenK and GenL are involved in methylation steps that differentiate the gentamicin C components pnas.orgpnas.org. GenK catalyzes the C-methylation of gentamicin X2, a precursor, initiating the branch leading to C2a, C2, and C1 pnas.org. GenL is responsible for the terminal N-methylation of C2a to C1 and C1a to C2b pnas.orgpnas.org. By manipulating the activity or expression of these and other biosynthetic enzymes, researchers can steer the pathway towards the preferential production of gentamicin C2a pnas.orgpnas.org.

Advanced Synthesis and Derivatization of Gentamicin C2a

Stereocontrolled Chemical Synthesis Routes for Gentamicin (B1671437) C2a

The chemical synthesis of gentamicin C2a presents challenges, particularly in achieving stereocontrol due to the molecule's complex structure with multiple chiral centers. Efforts have focused on developing stereocontrolled routes to selectively synthesize individual gentamicin C components.

Synthesis from Sisomicin (B1680986) and Related Precursors

Sisomicin, a structurally related aminoglycoside, serves as a common starting material for the chemical synthesis of gentamicin C components, including C2a. A stereocontrolled route from sisomicin to gentamicins C1, C2, and C2a has been described. This synthesis involves converting sisomicin to a key intermediate through a series of steps. acs.orgnih.gov Subsequent transformations, including cleavage of an acetal, reaction with a sulfinyl imine, epimerization, and methylation, lead to the desired gentamicin C congeners. acs.org Specifically, gentamicin C2a was obtained from a minor isomer formed during the synthesis of C1 and C2. acs.orgnih.gov The process involves the addition of methylmagnesium chloride to a sulfinamide intermediate, yielding a mixture of C6'-methylated compounds from which the precursor to gentamicin C2a can be isolated. acs.org

Enzymatic Derivatization Methods for Novel Analog Generation

Enzymatic methods offer an alternative approach for the derivatization of aminoglycosides like gentamicin C2a, providing potential for site-specificity and milder reaction conditions compared to chemical synthesis. Enzymes, particularly those involved in aminoglycoside biosynthesis or modification (such as those found in resistant bacteria), can be employed to introduce specific functional groups or alter the existing structure of gentamicin C2a, leading to the generation of novel analogs. nih.gov For instance, aminoglycoside modifying enzymes (AMEs) are known to inactivate gentamicins through mechanisms like acetylation, phosphorylation, or adenylylation at specific hydroxyl or amino groups. nih.gov While these enzymes are primarily associated with resistance, modified versions or other enzymes with different specificities could potentially be used for controlled derivatization to create new compounds with altered properties. Laccase-catalyzed derivatization has also been explored for aminoglycoside antibiotics, demonstrating the potential of enzymatic catalysis for synthesizing novel derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies based on Synthetic Analogs

Structure-Activity Relationship (SAR) studies involving synthetic gentamicin C2a analogs are crucial for understanding how specific structural features influence biological activity, including antibacterial potency and interactions with the ribosome. acs.orgnih.gov These studies help in identifying key functional groups and stereocenters that are critical for the compound's efficacy.

Influence of Methylation Patterns on Biological Activity

The methylation patterns at the C6' and N6' positions on ring I of the gentamicin C components significantly influence their biological activity and susceptibility to resistance mechanisms. acs.orgnih.govpnas.org Studies comparing the activity of different gentamicin C congeners have shown that the presence or absence of methyl groups impacts their interaction with the bacterial ribosome and their inactivation by aminoglycoside modifying enzymes. acs.orgnih.gov For example, methylation at the N6' position, as seen in gentamicins C1 and C2b, can lead to reduced inhibitory activity against the bacterial ribosome. acs.orgnih.gov

Role of Stereochemistry at C-6' (C2 vs. C2a)

Gentamicin C2 and C2a are epimers that differ in the stereochemistry of the methyl group attached to the C-6' position. researchgate.netchemrxiv.orgacs.org This seemingly minor stereochemical difference has been shown to impact their biological activity. acs.orgnih.govpnas.org While both C2 and C2a exhibit comparable activity against wild-type Gram-negative pathogens, studies have indicated differences in their interaction with ribosomes and potential differences in toxicity profiles. acs.orgnih.govpnas.org The precise location of the C6'-methyl group, determined by its stereochemistry, influences the interaction of these epimers with specific nucleotides in the ribosomal decoding A site. acs.orgnih.gov

Molecular Mechanism of Action of Gentamicin C2a

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

Gentamicin (B1671437) C2a's primary mode of action involves binding to the bacterial ribosome, leading to a cascade of events that ultimately inhibit protein synthesis and result in bacterial cell death. ontosight.aibiosynth.com

Gentamicin C2a binds specifically to the 30S ribosomal subunit of bacteria. ontosight.aibiosynth.comtoku-e.com This binding is a key step in its mechanism, as it positions the antibiotic to interfere with the translation process. The interaction is crucial for the bactericidal effect observed in susceptible strains. biosynth.com

Within the 30S subunit, gentamicin C2a targets the 16S ribosomal RNA (rRNA), specifically interacting with nucleotides in the decoding A site. embopress.orgplos.orgresearchgate.net Key residues involved in this interaction include the universally conserved adenines A1492 and A1493. plos.orgresearchgate.netwikipedia.org In the absence of the antibiotic, these bases are mobile and play a critical role in ensuring the fidelity of translation by discriminating between correct and incorrect transfer RNAs (tRNAs). plos.orgwikipedia.org Upon binding of aminoglycosides like gentamicin C2a, A1492 and A1493 are forced into an extra-helical, or "flipped-out," conformation. plos.orgresearchgate.netwikipedia.orgrcsb.org This altered conformation mimics the state induced by a correct codon-anticodon match, even when an incorrect tRNA is present. plos.orgwikipedia.org

The binding of gentamicin C2a to the 30S subunit and its interaction with the 16S rRNA significantly impact mRNA translation. By stabilizing the "flipped-out" conformation of A1492 and A1493, gentamicin C2a disrupts the ribosome's ability to accurately read the genetic code. ontosight.aiwikipedia.org This leads to misreading of mRNA codons and the incorporation of incorrect amino acids into the growing polypeptide chain. ontosight.aiwikipedia.orgcreative-diagnostics.com The resulting aberrant proteins are often non-functional or toxic to the bacterial cell, contributing to the inhibition of bacterial growth and cell death. ontosight.ai Studies have shown that aminoglycosides preferentially induce misreading at the third position of the mRNA codon, although errors in the first and second positions can also occur.

Research indicates that gentamicin C2, a stereoisomer of gentamicin C2a, interacts cooperatively with ribosomes from sensitive Escherichia coli strains. This binding can occur in a multiphasic manner involving several classes of sites. nih.govnih.gov One class involves tight, non-cooperative binding of a single drug molecule, while another involves cooperative binding of approximately five gentamicin molecules. nih.govnih.gov A third class demonstrates very high capacity, where a large number of drug molecules can interact. nih.govnih.gov This extreme cooperativity in the third class can enhance the affinity for gentamicin, potentially shifting molecules from high-affinity to lower-affinity sites. nih.govnih.gov Alterations in ribosomal proteins, such as protein L6, in resistant strains can abolish these cooperative and multiclass binding characteristics. nih.govnih.govresearchgate.net

Impact on mRNA Translation and Codon Misreading

Comparative Analysis of Ribosomal Binding Affinities among Gentamicin Congeners (C1, C1a, C2, C2a)

The gentamicin complex is composed of several congeners, including C1, C1a, C2, C2a, and C2b, which differ in their substituents, particularly at the 6' position of the purpurosamine ring. creative-diagnostics.comnih.govacs.org These structural variations influence their ribosomal binding affinities. Studies comparing the binding of gentamicin C1, C1a, and C2 to the 30S ribosomal subunit or A-site RNA have shown differences in affinity. Gentamicin C1a generally exhibits a slightly higher affinity than C2, while C1 binds with the lowest affinity among these three congeners. embopress.org For instance, dissociation constants (Kd) measured using an A-site RNA oligomer showed Kd values of 0.01 µM for C1a, 0.025 µM for C2, and 0.5 µM for C1 at 4°C. embopress.org The presence or absence of methyl groups at the 6' position and N-methylation can impact these affinities. embopress.orgnih.gov While gentamicin C2 and C2a are stereoisomers, their precise comparative binding affinities to the bacterial ribosome have been studied, with some findings indicating that C2a is moderately less active against mitochondrial ribosomes compared to C2, while the opposite is true for bacterial ribosomes. wikidata.orgacs.org This suggests that the specific location of the 6'-methyl group in C2 and C2a can influence their interaction with particular ribosomal sites. acs.org

Effects on Peptide Bond Formation and Ribosomal Translocation

While the primary and well-established mechanism of action for gentamicin C2a, like other aminoglycosides, involves binding to the bacterial 30S ribosomal subunit to inhibit protein synthesis, research indicates potential interactions with other cellular components or processes, particularly in the context of eukaryotic cells and toxicity. wikipedia.orgncats.ionih.govtoku-e.com

One notable area of research concerns the interaction of gentamicin congeners, including C2a, with the eukaryotic ribosome, specifically the mitochondrial ribosome (mitoribosome). Studies suggest that the ototoxicity and nephrotoxicity associated with aminoglycosides may be linked, at least in part, to their ability to inhibit protein synthesis by mitochondrial ribosomes in the inner ear and kidney. nih.govacs.org Research comparing gentamicin C2 and C2a indicated that gentamicin C2 was more effective at inhibiting both mitochondrial and mutant mitochondrial ribosomes than gentamicin C2a, correlating with its higher observed ototoxicity in some studies. nih.gov This suggests that while the mitoribosome can be a target beyond the bacterial ribosome, the extent of this interaction and its contribution to toxicity can vary among gentamicin congeners like C2a.

Furthermore, aminoglycosides, including the gentamicin complex (which contains C2a), have been shown to impact eukaryotic translation by promoting read-through of premature termination codons (PTCs) in mRNA. researchgate.netresearchgate.netnih.gov This effect on eukaryotic ribosomes suggests a mechanism of action distinct from bacterial protein synthesis inhibition and highlights their potential as therapeutic agents for genetic diseases caused by PTC mutations. While this involves the eukaryotic ribosome, it represents a cellular target and mechanism beyond the primary antibacterial target. The specific interaction sites of gentamicin with the eukaryotic 80S ribosome have been investigated, revealing multiple binding sites within both the large and small subunits. researchgate.netnih.gov

Although the primary focus remains on ribosomal interaction for antibacterial activity, these findings regarding mitochondrial ribosome inhibition and eukaryotic PTC read-through indicate that gentamicin C2a, as a component of the gentamicin complex, can interact with cellular targets beyond the bacterial ribosome. These interactions are particularly relevant when considering the compound's effects on host cells, such as the observed toxicities.

Data on the comparative inhibition of mitochondrial ribosomes by gentamicin C2 and C2a is presented in research, indicating differences in their potency against this target. nih.gov

Comparative Inhibition of Mitochondrial Ribosomes by Gentamicin C2 and C2a

| Compound | Inhibition of Mitochondrial Ribosome |

| Gentamicin C2 | More effective |

| Gentamicin C2a | Less effective |

Based on research findings comparing the inhibitory effects on mitochondrial protein synthesis. nih.gov

It is important to note that while these studies identify potential targets beyond the bacterial ribosome, the primary mechanism of antibacterial action for gentamicin C2a is the inhibition of bacterial protein synthesis via the 30S ribosomal subunit. wikipedia.orgncats.ionih.govtoku-e.com Research into these additional cellular interactions is ongoing and contributes to a more complete understanding of the compound's pharmacological profile and associated effects.

Analytical Methodologies for Gentamicin C2a Quantification and Characterization

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for separating the individual components within the gentamicin (B1671437) complex thermofisher.compragolab.czlcms.cz. These techniques enable the quantification of each congener, including gentamicin C2a, and the profiling of impurities.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Congeners

HPLC is a fundamental tool for resolving the gentamicin congeners. Due to the structural similarities and lack of strong UV absorbance, standard reversed-phase HPLC often requires modifications or specific detection methods to achieve adequate separation and sensitivity thermofisher.comlcms.czakjournals.comijpbs.com.

Reversed-Phase HPLC with Pre-column Derivatization (e.g., Phenylisocyanate, 1-fluoro-2,4-dinitrobenzene)

To overcome the lack of a chromophore in gentamicin, pre-column derivatization techniques are frequently employed in conjunction with reversed-phase HPLC thermofisher.comakjournals.comakjournals.com. This involves reacting the amino groups of gentamicin congeners with a derivatizing agent to form products that can be detected by UV or fluorescence detectors. Phenylisocyanate akjournals.comakjournals.comnih.gov and 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) are examples of reagents used for this purpose researchgate.netresearchgate.net. Derivatization with DNFB allows for detection by UV absorbance at 365 nm researchgate.netresearchgate.net. While effective, derivatization can add complexity and time to the analysis, and the stability of the derivatives may be a concern akjournals.comakjournals.com.

Ion-Pair Reversed-Phase Chromatography

Ion-pair reversed-phase chromatography is another effective HPLC approach for separating gentamicin congeners lcms.czpragolab.czthermofisher.com. This method utilizes ion-pairing reagents, typically volatile perfluorinated carboxylic acids like trifluoroacetic acid (TFA) or pentafluoropropionic acid, in the mobile phase lcms.czpragolab.cz. These reagents interact with the positively charged amino groups of gentamicin, altering their retention behavior on the reversed-phase column and facilitating the separation of the structurally similar congeners thermofisher.comlcms.czpragolab.cz. The concentration of the ion-pairing agent can significantly impact the retention times and resolution of the peaks pragolab.cz.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification, Quantification, and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of gentamicin and its impurities lcms.czguidetopharmacology.orgwikidata.orgeragene.comuni.lulabcompare.comnih.govmetabolomicsworkbench.orgherts.ac.uknih.govresearchgate.net. LC-MS/MS combines the separation capabilities of liquid chromatography with the specificity and sensitivity of mass spectrometry. This technique allows for the identification of individual gentamicin congeners, including C2a, based on their mass-to-charge ratios and fragmentation patterns thermofisher.comresearchgate.net. It is also widely used for the quantification of gentamicin components and the profiling of related substances and impurities present in the complex lcms.czlcms.czresearchgate.net. A significant advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation lcms.cz. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) using specific columns and mobile phases has been successfully applied for the analysis of gentamicin congeners and impurities researchgate.net.

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the structure and composition of gentamicin congeners.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ROESY) for Structural Elucidation and Component Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and techniques like ROESY (Rotating Frame Overhauser Effect Spectroscopy), is a crucial tool for the structural elucidation of gentamicin congeners pragolab.czakjournals.comresearchgate.netwikidata.orgeragene.comnih.govnih.govnih.govnih.gov. NMR provides detailed information about the arrangement of atoms and functional groups within the molecule, confirming the identity and structure of gentamicin C2a and other components. NMR can also be used for the quantitative analysis of mixtures, allowing for the determination of the relative proportions of different congeners in a gentamicin sample researchgate.net. The identity of isolated gentamicin components has been verified by techniques including NMR spectroscopy researchgate.net.

Mass Spectrometry (MS, MS/MS, APCI) for Structure Characterization and Impurity Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization and identification of gentamicin components and impurities. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization techniques used for gentamicin analysis by MS. scispace.comresearchgate.netglobalresearchonline.net

LC-MS/MS methods have been developed for the identification of impurities in gentamicin. nih.govresearchgate.net Using techniques like HPLC/MS/MS with APCI, researchers have been able to separate impurities from the main gentamicin components and acquire product mass spectra of protonated molecules. nih.govresearchgate.net Seventeen impurities were detected in one study, and their identification was aided by using reference compounds of various gentamicins and gentamines, including gentamicin C2a. nih.govresearchgate.net The MS/MS spectra provide fragmentation patterns that are crucial for proposing fragmentation transitions for aminoglycoside antibiotics and identifying impurities. nih.govresearchgate.net

For the major gentamicin components, including C1a, C2, and C1, MS analysis using APCI can produce a molecular peak for each component. scispace.com For example, the molecular peak for gentamicin C2 is observed at m/z 464 [M+H]+ in positive ion mode. scispace.com Tandem mass spectrometry (MS/MS) of the gentamicin components shows characteristic product ions. For gentamicin components with m/z 450, 464, and 478, the same two product ions at m/z 322 and 160 are observed, corresponding to the successive loss of one and two sugar units, respectively. researchgate.net

Mass spectrometry is considered the technique of choice for detecting aminoglycosides like gentamicin due to its high sensitivity and ability to identify compounds, especially given the lack of strong UV chromophores in these molecules. waters.comwaters.com

Capillary Electrophoresis (CE) for Component Determination

Capillary electrophoresis (CE) is another technique employed for the determination of gentamicin components. CE methods have been developed to separate the major components of gentamicin, including C1, C1a, C2, and C2a. nih.govresearchgate.net

One CE method utilizing potential gradient detection allowed for the direct determination of non-UV active gentamicin components without derivatization. nih.govresearchgate.net Under optimized conditions, gentamicin was separated into three major peaks: C1, C1a, and a combined peak for C2+C2a within 15 minutes. nih.gov This method demonstrated better sensitivity for underivatized gentamicin compared to other CE methods. nih.gov

Another CE method for the determination of gentamicin C1, C1a, C2a, and C2 components in human serum involved solid-phase extraction followed by derivatization with 1,2-phthalic dicarboxaldehyde/mercaptoacetic acid reagent. nih.gov The identity of the gentamicin components separated by CE can be confirmed by mass spectrometry. nih.gov Baseline separation of gentamicin C1, C1a, C2, C2a, and C2b components has been achieved using capillary zone electrophoresis with UV detection, although the application range for quantitative analysis was noted to be limited. researchgate.net

Bioanalytical Method Validation (Specificity, Accuracy, Precision, Linearity, Sensitivity, Recovery)

Validation of bioanalytical methods for gentamicin components, including C2a, is crucial to ensure their reliability and accuracy for quantitative analysis in biological matrices or pharmaceutical formulations. Key validation parameters assessed include specificity, accuracy, precision, linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), and recovery. guidetomalariapharmacology.orgresearchgate.netresearchgate.netfao.orgpsu.eduacademie-sciences.fr Regulatory agencies often require analytical method validation to ensure consistency and quality. usp-pqmplus.orgpurdue.edu

Specificity: Specificity ensures that the method accurately measures the analyte of interest without interference from other components in the sample matrix or related substances. hightechjournal.orgijpbs.comkuleuven.be Specificity for gentamicin analysis can be achieved, with no detectable interference from other components except the antibiotic itself. hightechjournal.org Chromatographic methods are designed to separate gentamicin components and related substances to ensure specificity. globalresearchonline.netijpbs.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percentage of recovery of a known added amount of analyte. hightechjournal.org Acceptable recovery rates for gentamicin components in various matrices like plasma, urine, and tissues have been reported, typically ranging from 72% to over 100%. academie-sciences.frhightechjournal.orgijpbs.comnih.govresearchgate.net

Precision: Precision describes the reproducibility of the method. It is evaluated by assessing repeatability (intra-assay precision) and intermediate precision (inter-assay precision), usually expressed as relative standard deviation (RSD). hightechjournal.orgkuleuven.be Low RSD values indicate good precision for gentamicin analysis. academie-sciences.frhightechjournal.orgijpbs.comkuleuven.benih.gov Intra-assay and inter-assay RSD values for gentamicin components, including C2 and C1a, have been reported to be within acceptable limits, often below 15%. nih.govnih.gov

Linearity: Linearity establishes the proportional relationship between the analytical response and the concentration of the analyte over a defined range. nih.gov Calibration curves for individual gentamicin congeners have shown good linearity with high correlation coefficients (r²), often above 0.99, over relevant concentration ranges. academie-sciences.frhightechjournal.orgnih.govresearchgate.net

Sensitivity: Sensitivity is determined by the LOD and LOQ, which represent the lowest concentration of the analyte that can be detected and reliably quantified, respectively. globalresearchonline.nethightechjournal.org LOD and LOQ values for gentamicin components vary depending on the method and matrix. For instance, LOQ values for gentamicin C2a in human serum using a CE method have been reported. nih.gov LC-MS methods can achieve high sensitivity, with reported LODs for impurities like sisomicin (B1680986) being very low. waters.comwaters.com

Recovery: Recovery assesses the efficiency of the extraction procedure. It is determined by comparing the analytical result of a spiked sample to the theoretical amount added. hightechjournal.org Recovery rates for gentamicin components from biological fluids and tissues are important parameters in method validation. nih.govacademie-sciences.frhightechjournal.orgijpbs.comresearchgate.net

Validation studies confirm that various analytical methods, including LC-MS and CE, provide satisfactory performance characteristics for the determination of gentamicin components, including C2a, in different sample types. academie-sciences.frhightechjournal.orgijpbs.comkuleuven.benih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic Research of Gentamicin C2a

Pharmacokinetic Profiles of Individual Gentamicin (B1671437) Components (C1, C1a, C2, C2a)

Pharmacokinetic studies have revealed differences in the absorption, distribution, and elimination characteristics among the individual gentamicin components. mdpi.comnih.govresearchgate.netwalshmedicalmedia.com These differences have been observed across various animal models and, to some extent, in humans. mdpi.comnih.govresearchgate.netresearchgate.netwalshmedicalmedia.comresearchgate.net

Absorption, Distribution, and Elimination in various Animal Models (e.g., Beagles, Chickens, Rats) and Humans

In beagles, after a single intravenous dose, significant differences in pharmacokinetic characteristics were observed between gentamicin components C1, C1a, and C2. nih.govasm.orgresearchgate.netresearchgate.net Studies in broiler chickens following intravenous, intramuscular, and subcutaneous administration also showed significant differences in some pharmacokinetic parameters among gentamicin components C1a, C2a, C1, and C2. walshmedicalmedia.comwalshmedicalmedia.com For instance, in chickens, the bioavailability of C1a was lower (58% intramuscular, 35% subcutaneous) compared to other components (60% or greater) following intramuscular and subcutaneous routes. walshmedicalmedia.comwalshmedicalmedia.com Oral administration in chickens resulted in no detectable plasma levels for any component. walshmedicalmedia.com

In piglets, after intramuscular administration, gentamicin was rapidly absorbed, with peak plasma concentrations reached within 15-30 minutes. mdpi.com The pharmacokinetic profile was influenced by the health status of the piglets, with infected animals showing reduced drug exposure and faster elimination compared to healthy ones. mdpi.comresearchgate.net The clearance and volume of distribution varied among components, with C1 exhibiting the highest values in both healthy and infected piglets. mdpi.comresearchgate.net

Studies in neonates have modeled the pharmacokinetics of C1, C1a, and the combination of C2/C2a/C2b, suggesting that a two-compartment model best describes their disposition. researchgate.netresearchgate.netnih.gov Clearance of C1 was found to be smaller than that of C1a and C2/C2a/C2b in neonates. researchgate.netresearchgate.netnih.gov

Generally, aminoglycosides, including gentamicin, are poorly absorbed after oral administration due to their polar nature. inchem.org After intramuscular or subcutaneous administration, absorption is good, with peak blood levels typically occurring within 30 to 90 minutes. inchem.org Distribution is primarily into the extracellular space, with minimal penetration into most tissues except the kidneys and inner ear. inchem.org Plasma protein binding of gentamicin is generally low, reported to be less than 20% or between 0-30% depending on the testing method. inchem.orgdrugbank.com Elimination is mainly via the kidneys through glomerular filtration, with little to no metabolism occurring. inchem.orgdrugbank.comhres.ca

Noncompartmental Analysis and Multicompartment Models

Pharmacokinetic analysis of gentamicin components often utilizes noncompartmental analysis and multicompartment models. Noncompartmental analysis has been applied in studies in beagles and chickens to determine pharmacokinetic parameters such as half-life, clearance, and mean residence time. nih.govasm.orgwalshmedicalmedia.comresearchgate.netwalshmedicalmedia.comresearchgate.net

Multicompartment models, particularly two-compartment models, are frequently used to describe the distribution and elimination kinetics of gentamicin. nih.govresearchgate.netnih.govslideshare.net These models account for the initial distribution phase from a central compartment (blood and highly perfused tissues) to a peripheral compartment (less perfused tissues), followed by an elimination phase. slideshare.net While a two-compartment model is commonly used, some studies have suggested the presence of a deep compartment and a three-compartment model for gentamicin disposition, although there is no universal agreement on the best-fitting compartmental model. nih.gov

Half-Life and Clearance Rates

Studies have reported varying half-lives and clearance rates for the individual gentamicin components across different species. In beagles, the half-lives for C1, C1a, and C2 were approximately 64, 66, and 63 minutes, respectively. nih.govasm.orgresearchgate.netresearchgate.net The clearance of C1 was significantly higher than that of C1a and C2 in beagles. nih.govasm.orgresearchgate.netresearchgate.net

In broiler chickens, after intravenous administration, C1 had the shortest terminal half-life (1.69 h), followed by C2 (3.87 h), C2a (5.24 h), and C1a (6.45 h). walshmedicalmedia.com The estimated clearance values also varied among components. walshmedicalmedia.com

In healthy piglets, the mean intramuscular terminal half-life ranged from 17-24 hours, which was considerably longer than reported half-lives in other species like beagle dogs (1 hour intravenous) or laying hens (8.5 hours intramuscular). mdpi.comresearchgate.net Clearance and volume of distribution were highest for the C1 component in piglets. mdpi.comresearchgate.net

In humans with normal renal function, the serum half-life of total gentamicin is typically 2-4 hours. hres.ca However, in neonates, studies modeling C1, C1a, and C2/C2a/C2b indicated different clearance rates, with C1 having a smaller clearance compared to C1a and C2/C2a/C2b. researchgate.netresearchgate.netnih.gov

The significant differences in clearance observed between components like C1 versus C1a and C2 in beagles suggest potential differences in renal reabsorption. asm.org

Here is a table summarizing some pharmacokinetic parameters for gentamicin components in different species:

| Species | Route | Component(s) | Half-Life (approx.) | Clearance (approx.) | Volume of Distribution (approx.) | Analysis Method | Source |

| Beagles | IV | C1, C1a, C2 | C1: 64 min, C1a: 66 min, C2: 63 min | C1: 4.62 ml/min/kg, C1a: 1.81 ml/min/kg, C2: 1.82 ml/min/kg | C1: 0.36 L/kg, C1a: 0.14 L/kg, C2: 0.15 L/kg | Noncompartmental | nih.govasm.orgresearchgate.netresearchgate.net |

| Broiler Chickens | IV | C1a, C2a, C1, C2 | C1: 1.69 h, C2: 3.87 h, C2a: 5.24 h, C1a: 6.45 h | C2: 112.73 ml/hr/kg, C1: 79.60 ml/hr/kg, C1a: 79.76 ml/hr/kg, C2a: 83.1 ml/hr/kg | Varies by component | Noncompartmental | walshmedicalmedia.com |

| Healthy Piglets | IM | C1, C1a, C2 | 17-24 h (terminal) | C1 highest | C1 highest | Noncompartmental | mdpi.comresearchgate.net |

| Infected Piglets | IM | C1, C1a, C2 | Shorter than healthy | Higher than healthy | Greater than healthy | Noncompartmental | mdpi.comresearchgate.net |

| Neonates | IV | C1, C1a, C2/C2a/C2b | Varies | C1 smaller than C1a, C2/C2a/C2b | Similar parameters between components | Two-compartment model (NONMEM) | researchgate.netresearchgate.netnih.gov |

Inter-Component Variability in Pharmacokinetics and its Clinical Implications

Significant differences in pharmacokinetic parameters between gentamicin components have been consistently observed across various studies and species. mdpi.comnih.govasm.orgwalshmedicalmedia.comresearchgate.netwalshmedicalmedia.comresearchgate.net This inter-component variability can have clinical implications. The differing pharmacokinetic profiles, including variations in clearance and volume of distribution, may contribute to the observed variability in total gentamicin pharmacokinetics. asm.orgwalshmedicalmedia.com

For example, the higher clearance and volume of distribution of C1 compared to C1a and C2 in beagles suggest that C1 might be distributed more extensively into tissues or reabsorbed to a lesser extent in the kidneys. nih.govasm.orgresearchgate.net Similarly, differences in bioavailability between components, as seen with C1a in chickens, could impact the effective dose delivered to the systemic circulation depending on the administration route. walshmedicalmedia.comwalshmedicalmedia.com

The variation in the ratio of gentamicin components in different commercial formulations further complicates the picture, as the pharmacokinetic behavior of the total gentamicin administered can be influenced by its specific composition. nih.govasm.orgwalshmedicalmedia.comresearchgate.net This variability in composition and the distinct pharmacokinetics of individual components may contribute to variations in clinical outcomes and the potential for toxicity. nih.govasm.orgnih.gov

Pharmacodynamic Studies (e.g., correlation between concentration and antimicrobial effect)

Gentamicin is a concentration-dependent bactericidal antibiotic, meaning its killing effect increases with increasing drug concentration. frontiersin.orgpfizer.comcamelsandcamelids.com The efficacy of aminoglycosides, including gentamicin, is often correlated with pharmacokinetic/pharmacodynamic (PK/PD) parameters such as the ratio of the peak plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the area under the concentration-time curve to the MIC (AUC24/MIC). frontiersin.orgcamelsandcamelids.com A Cmax/MIC ratio greater than 8-10 is often targeted for optimal bacterial killing and to achieve a post-antibiotic effect. mdpi.comfrontiersin.orgcamelsandcamelids.comnih.gov

Pharmacodynamic studies, often using in vitro time-kill curve experiments, investigate the relationship between gentamicin concentration and its antimicrobial effect. nih.govresearchgate.net These studies can help characterize the rate and extent of bacterial killing and the phenomenon of adaptive resistance, where bacteria become transiently less susceptible to the antibiotic after initial exposure. nih.govresearchgate.net

The PK/PD target for the efficacy of aminoglycosides (Cmax/MIC > 10) was evaluated in piglets, and it was found that this target could be exceeded for certain bacteria, with a greater magnitude in healthy piglets compared to infected ones, highlighting the influence of host factors on achieving pharmacodynamic targets. mdpi.comresearchgate.net Integrating pharmacokinetic information of individual components with antibiotic susceptibility data is suggested for informed antibiotic and dosage regimen selection.

Advanced Research Directions and Future Perspectives

Development of Less Toxic Gentamicin (B1671437) Analogs with C2a as a Lead

Research into the individual components of the gentamicin complex has revealed variations in their toxicity profiles. Studies dating back to the 1970s have investigated the relative toxicity and activity of these components. mdpi.com More recent and comprehensive studies have indicated that gentamicin C2a may be less nephrotoxic than gentamicin C2. nih.gov This finding, coupled with the observation that gentamicin C2a exhibits comparable antibacterial activity to other C subtypes, suggests its potential as a lead compound for the development of less toxic gentamicin analogs. nih.govnih.govresearchgate.net The structural differences among the major gentamicin components, particularly at the 6′ position of moiety I, influence their properties. mdpi.com Gentamicin C2a and C1a have free amines at this position, unlike C1 and C2 which have a methyl group. mdpi.com Further research is focused on understanding the structure-activity relationships of these components to identify modifications that can reduce toxicity while preserving or enhancing antimicrobial efficacy. mdpi.com

Strategies to Mitigate Nephrotoxicity and Ototoxicity

Several strategies are being explored to mitigate the nephrotoxicity and ototoxicity associated with gentamicin, with a focus on leveraging the properties of less toxic congeners like C2a. One approach involves the potential for developing gentamicin formulations selectively enriched in less toxic but equally potent congeners, for instance, by removing gentamicin C2 from the natural mixture. nih.govresearchgate.net Although chromatographic separation of isomers like C2 and C2a can be challenging, chemical synthesis of individual gentamicin C congeners offers an alternative strategy. nih.gov Recent studies have also investigated the role of specific enzymes in the biosynthesis of gentamicin components. For example, the GenB2 enzyme catalyzes the conversion of gentamicin C2 into C2a. Understanding and potentially manipulating this process could allow for the production of formulations with altered ratios of congeners, potentially leading to reduced toxicity. Furthermore, research into novel aminoglycoside analogs, such as GK-C2a, has shown promising results in zebrafish embryos, displaying low ototoxicity while maintaining potent activity. biorxiv.org While the molecular basis of aminoglycoside-induced nephrotoxicity is not fully understood, oxidative stress and the formation of reactive oxygen species are believed to be involved. acs.org Co-administration of antioxidants has been shown to minimize nephrotoxicity in some studies. acs.org

Novel Drug Delivery Systems for Gentamicin C2a

The development of novel drug delivery systems is another avenue being explored to improve the therapeutic profile of gentamicin, including its component C2a. Gentamicin is a polar molecule with limited intracellular penetration, and its pharmacokinetics necessitate frequent administration, contributing to side effects. mdpi.com Novel formulations, such as polymeric nanoformulations, are being investigated for their potential to enhance drug delivery, achieve higher bioavailability and biocompatibility, and enable controlled release. mdpi.com Encapsulation of gentamicin in nanoparticles is seen as a promising strategy to address drug delivery challenges and potentially circumvent antibiotic resistance. researchgate.net Studies have explored the use of biodegradable and biocompatible natural biopolymers like chitosan (B1678972) and alginate to create beads and encapsulation systems for controlled drug release. nih.gov These systems aim to provide sustained and controlled antibiotic release, which could be particularly useful in treating localized infections and potentially reduce systemic toxicity. mdpi.comnih.gov Local delivery of gentamicin directly to the site of infection, such as intravesical delivery for urinary tract infections using polymeric nanogels, has shown promise in preclinical models by targeting intracellular bacterial communities and minimizing systemic side effects. urologytimes.com

Environmental Fate and Biodegradation of Gentamicin C2a

The environmental impact of antibiotics, including gentamicin, is a growing concern. Research is being conducted to understand the environmental fate and biodegradation of gentamicin C2a and other components. Gentamicin can enter the environment through the disposal of waste from production facilities, hospitals, and livestock farms. researchgate.netnih.gov The presence of gentamicin in the environment can contribute to the development of antibiotic resistance genes. researchgate.netresearchgate.net

Identification of Degrading Bacterial Consortia and Species

Studies have focused on identifying bacterial consortia and individual species capable of degrading gentamicin. A bacterial consortium named AMQD4, isolated from biosolids produced during gentamicin production, has demonstrated the ability to degrade gentamicin in synthetic medium and raw gentamicin sewage. researchgate.netnih.gov This consortium includes Providencia vermicola, Brevundimonas diminuta, Alcaligenes sp., and Acinetobacter sp. researchgate.netnih.govdntb.gov.ua The component structure of gentamicin influences its degradation, with gentamicin C1a and gentamicin C2a being more prone to degradation than gentamicin C1 and C2. researchgate.netnih.govresearchgate.net Among the isolates in the AMQD4 consortium, Brevundimonas diminuta BZC3 showed high gentamicin degradation efficiency. researchgate.netnih.gov Other studies have also noted the presence of gentamicin-degrading bacteria in various environments. researchgate.net

Impact of Degradation on Antibiotic Resistance Genes in the Environment

The presence of antibiotics, including gentamicin, in the environment is a growing concern due to their potential to select for and disseminate antibiotic resistance genes (ARGs). nih.govresearchgate.netx-mol.netacs.orgnih.gov Large amounts of waste containing gentamicin are produced during its manufacturing and use in human medicine and livestock farming, leading to its release into the environment. nih.gov

Research indicates that the degradation of gentamicin in the environment can influence the dynamics of ARGs. Studies on the co-composting of gentamicin mycelial residues (GMRs) with organic wastes have shown that while composting can lead to high removal efficiencies of gentamicin, the relative abundance of aminoglycoside resistance genes (AMGs) may increase. researchgate.netnih.gov Acetylation has been identified as a primary pathway for gentamicin biodegradation, mediated by genes such as aac(3) and aac(6'). researchgate.netnih.gov Mobile genetic elements (MGEs), such as intI1, have been shown to directly influence the abundance of AMGs in composting environments. researchgate.netnih.gov

Bacterial consortia capable of degrading gentamicin have been isolated from environments contaminated with gentamicin. nih.govresearchgate.netdntb.gov.ua For instance, a consortium named AMQD4, comprising Providencia vermicola, Brevundimonas diminuta, Alcaligenes sp., and Acinetobacter, has shown effectiveness in removing gentamicin from sewage. nih.govresearchgate.netdntb.gov.ua Within this consortium, Brevundimonas diminuta BZC3 demonstrated significant gentamicin degradation. nih.govresearchgate.netdntb.gov.ua Gentamicin components, including C1a and C2a, have been observed to be more susceptible to degradation by such consortia. nih.govresearchgate.netdntb.gov.ua

Furthermore, studies have shown that sub-inhibitory concentrations of gentamicin in the environment can promote the integration and selection of gentamicin resistance genes in class 1 integrons, increasing their potential for mobilization and dissemination. nih.gov

Role of Gentamicin C2a in Combinatorial Therapies

Combinatorial therapy involving gentamicin is a strategy employed to enhance antibacterial efficacy and potentially overcome resistance. nih.govoup.commdpi.com Gentamicin, as a complex, is often used in combination with other antibiotics, such as beta-lactams, demonstrating synergistic effects, particularly against severe Gram-negative infections, including those caused by Pseudomonas aeruginosa. nih.govtmda.go.tz This synergy can be beneficial for treating complex infections and may contribute to dose optimization and reduced adverse effects associated with gentamicin. nih.gov

Research into the specific role of gentamicin C2a in combinatorial therapies is an area of ongoing investigation. While many studies focus on the gentamicin complex as a whole, understanding the contributions of individual components like C2a to synergistic effects is important. Studies evaluating the in-vitro synergy of gentamicin in combination with other antibiotics, such as fosfomycin (B1673569) or ceftazidime, against resistant strains like carbapenem-resistant P. aeruginosa have been conducted. oup.combrieflands.com Some findings suggest synergistic effects in combinations like fosfomycin plus gentamicin against certain isolates. brieflands.com However, the specific contribution of gentamicin C2a to these observed synergistic effects in various combinations requires further detailed research.

Emerging Research in Ribosome Engineering and Aminoglycoside Interaction

Emerging research in ribosome engineering and aminoglycoside interaction focuses on a deeper understanding of how aminoglycosides, including gentamicin C2a, bind to and affect the ribosome, and how this knowledge can be leveraged for the development of new therapeutic strategies or the modification of existing ones.

Gentamicin exerts its antibacterial activity by binding to the bacterial 30S ribosomal subunit, interfering with protein synthesis. creative-diagnostics.comontosight.aibiosynth.comsmpdb.cawikipedia.orgelifesciences.orgmdpi.com This interaction primarily occurs at the decoding center within helix 44 of the 16S rRNA, where gentamicin binding can cause misreading of the genetic code. creative-diagnostics.comontosight.aiwikipedia.orgelifesciences.orgnih.govmdpi.com Crystal structures of ribosomes in complex with aminoglycosides have provided detailed insights into these binding sites and interactions. nih.govpnas.orgresearchgate.net

Studies have investigated the binding characteristics of different gentamicin components, including C2a, to bacterial ribosomes. Research using Escherichia coli ribosomes has shown that gentamicin components interact with multiple classes of binding sites with varying affinities. researchgate.net Gentamicin C1a and C2 have been reported to bind to the ribosomal A site with similar affinities, while C1 binds with a significantly weaker affinity. embopress.org The presence of methyl groups on the gentamicin structure, such as those differentiating C1a, C2, and C1, can influence the binding affinity and interaction with ribosomal RNA. embopress.orgnih.gov

Emerging research also explores the impact of aminoglycosides on eukaryotic ribosomes, particularly in the context of potential therapeutic applications for diseases caused by premature termination codons. pnas.orgresearchgate.net While aminoglycosides primarily target bacterial ribosomes, they can also interact with eukaryotic ribosomes, albeit with different effects and binding sites. pnas.orgresearchgate.net Studies have revealed multiple aminoglycoside binding sites within the eukaryotic 80S ribosome, impacting various aspects of translation. pnas.orgresearchgate.net

Ribosome engineering approaches aim to modify ribosomal structure or function to alter interactions with antibiotics or to introduce novel capabilities. Understanding the precise molecular interactions between gentamicin C2a and ribosomal components is crucial for such efforts. For example, alterations in ribosomal proteins, such as protein L6, have been linked to altered gentamicin interaction and resistance in E. coli. researchgate.net

Further research in this area could involve detailed structural studies of gentamicin C2a in complex with bacterial and potentially eukaryotic ribosomes, computational modeling of drug-ribosome interactions, and the development of modified gentamicin C2a analogs with improved binding characteristics or reduced off-target effects.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Gentamicin | 3467 |

| Gentamicin C2a | 90659098 |

| Gentamicin C1a | 72396 |

| Gentamicin C1 | 72395 |

| Gentamicin C2 | 72397 |

| Gentamicin C2b | 12799056 |

| Fosfomycin | 3000093 |

| Ceftazidime | 5479530 |

| Pseudomonas aeruginosa | 237242 |

| Escherichia coli | 57835 |

| Klebsiella pneumoniae | 57410 |

| Providencia vermicola | 1186697 |

| Brevundimonas diminuta | 28596 |

| Alcaligenes sp. | 338 |

| Acinetobacter | 913 |

Interactive Data Table Example (Illustrative based on search results - specific quantitative data for C2a degradation relative to other components by AMQD4 could be presented here if consistently available and quantifiable across sources)

Therefore, an illustrative table structure is provided below, showing how such data could be presented if precise quantitative results were consistently found.

| Gentamicin Component | Relative Degradation Rate by AMQD4 |

| Gentamicin C1a | Higher |

| Gentamicin C2a | Higher |

| Gentamicin C1 | Lower |

| Gentamicin C2 | Lower |

| Gentamicin C2b | Lower |

Q & A

Q. How is gentamicin C2a identified and quantified in pharmaceutical formulations using HPLC?

Gentamicin C2a is quantified via reversed-phase liquid chromatography (RP-LC) coupled with charged aerosol detection (CAD) or mass spectrometry (MS). The United States Pharmacopeia (USP) specifies chromatographic conditions using a pentafluoropropionic acid-acetonitrile/water mobile phase (10:90 v/v) at 40°C, with a C18 column (e.g., COSMOSIL PBr) and post-column derivatization for peak identification . Retention times and relative peak areas are compared to pharmacopeial reference standards, though these standards are costly and often unavailable for minor components like C2a .

Q. What challenges arise in developing HPLC methods for gentamicin C2a due to the lack of reference standards?

Key challenges include resolving co-eluting isomers (e.g., C2 and C2a) and quantifying components without individual reference standards. Researchers often rely on "summed" standards (e.g., C2+C2a) or literature-reported elution orders . Compounding this, minor impurities (e.g., C2b) may co-elute, requiring ion-exchange chromatography or derivatization with agents like 1,2-phthalic dicarboxaldehyde for improved resolution .

Q. What pharmacopeial standards define the acceptable composition of gentamicin C2a in drug products?

The USP mandates that gentamicin formulations contain 25–55% combined C2, C2a, and C2b, with C2a specifically requiring a peak-to-valley ratio ≥2.0 relative to C2 in chromatograms . The European Pharmacopoeia further specifies that gentamicin C2a must exhibit a retention time ~2.3 times that of impurity A (e.g., sisomicin) under standardized conditions .

Advanced Research Questions

Q. How can researchers design experiments to compare the nephrotoxicity of gentamicin C2a with other congeners?

In vivo models (e.g., rat or beagle studies) are dosed with isolated congeners (C1, C2, C2a) at equivalent molar concentrations. Renal function markers (serum creatinine, urea) and histopathological analyses are tracked over time. In vitro assays using renal proximal tubule cells can measure oxidative stress and apoptosis markers. Notably, C2a exhibits ~50% lower nephrotoxicity than C2 in rodent models, attributed to stereochemical differences at the C6' position .

Q. What enzymatic mechanisms underlie gentamicin C2a biosynthesis, and how can they be studied?

Gentamicin C2a biosynthesis involves the epimerase GenB2, which catalyzes C6' amino group stereochemical inversion. Knockout strains of Micromonospora purpurea lacking genB2 accumulate C2b instead of C2a, confirming GenB2's role. Enzyme activity can be assayed in vitro using purified substrates (e.g., gentamicin C2b) and monitoring product formation via LC-MS . Isotopic labeling (e.g., -precursors) further traces biosynthetic flux .

Q. What strategies improve separation of gentamicin C2a from stereoisomers like C2?

Isocratic ion-exchange chromatography with a sulfopropyl-modified silica column effectively resolves C2a (retention time ~23 min) from C2 (~21 min) using a phosphate buffer (pH 6.5) and post-column o-phthalaldehyde derivatization for UV detection . Alternative approaches include chemical synthesis of C2a via selective methylation or enzymatic modification of C2b .

Q. How do pharmacokinetic (PK) parameters of gentamicin C2a vary across animal models, and what methods are used?

PK studies in beagles and neonatal rats use LC-MS/MS to measure plasma and tissue concentrations after intravenous dosing. C2a exhibits a volume of distribution () of 0.3–0.5 L/kg and half-life () of 2–3 hours, with renal clearance (~80% of total) being saturable at high doses . Physiologically based pharmacokinetic (PBPK) models incorporating glomerular filtration rate (GFR) variability are critical for neonatal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.